molecular formula C11H19NO2 B1461613 1-(Cyclohexylmethyl)azetidine-3-carboxylic acid CAS No. 1127402-03-2

1-(Cyclohexylmethyl)azetidine-3-carboxylic acid

Cat. No.: B1461613
CAS No.: 1127402-03-2
M. Wt: 197.27 g/mol
InChI Key: SKPXNQIIALFVPO-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethyl)azetidine-3-carboxylic acid is a synthetically versatile building block of high interest in medicinal chemistry and drug discovery. This compound features an azetidine ring, a saturated four-membered nitrogen heterocycle that is increasingly valued as a scaffold in the design of novel bioactive molecules . The azetidine core provides structural constraint, which can improve a compound's metabolic stability, binding affinity, and physicochemical properties compared to its larger ring analogues . The carboxylic acid functional group on the 3-position of the ring is a key handle for further synthetic elaboration, enabling researchers to efficiently generate a diverse array of derivatives, such as amides, through direct amidation or other coupling reactions . This allows for rapid exploration of structure-activity relationships (SAR) around this privileged scaffold. Azetidine derivatives, particularly those with additional functionalization like a carboxylic acid, are recognized as important frameworks in diversity-oriented synthesis and are investigated as precursors for various constrained or densely substituted nitrogenous ring systems . Research into similar azetidine-3-carboxylic acid derivatives has demonstrated their utility as intermediates for synthesizing a range of 3-substituted azetidines, including compounds with potential pharmacological activity . This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(cyclohexylmethyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c13-11(14)10-7-12(8-10)6-9-4-2-1-3-5-9/h9-10H,1-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPXNQIIALFVPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Cyclohexylmethyl)azetidine-3-carboxylic acid (CAS No. 1127402-03-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features an azetidine ring with a cyclohexylmethyl substituent and a carboxylic acid functional group. This unique configuration may contribute to its biological properties.

This compound is believed to interact with various biological targets, potentially modulating enzyme activity and influencing metabolic pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in fatty acid metabolism, similar to other azetidine derivatives that have shown inhibitory effects on acetyl-CoA carboxylase (ACC) .

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including:

  • Antimicrobial Activity : Some azetidine derivatives have demonstrated effectiveness against bacterial strains, suggesting potential for development as antimicrobial agents .
  • Metabolic Regulation : Inhibition of ACC by related compounds has been linked to decreased fatty acid synthesis and increased fatty acid oxidation, which could be beneficial in managing metabolic disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of azetidine derivatives, providing insights into the potential applications of this compound:

  • Inhibition of Fatty Acid Synthesis : Research on ACC inhibitors has shown that compounds structurally related to this compound can significantly reduce malonyl-CoA levels in vivo, indicating their potential for treating obesity-related metabolic disorders .
  • Antimicrobial Properties : A study highlighted the antimicrobial properties of azetidine derivatives, demonstrating their ability to inhibit the growth of specific pathogens. This suggests that this compound may also possess similar properties .

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityReference
This compoundPotential ACC inhibitor
Azetidine derivative AAntimicrobial against E. coli
Azetidine derivative BInhibitor of fatty acid synthesis

Comparison with Similar Compounds

Comparison with Similar Compounds

Azetidine-3-carboxylic acid derivatives exhibit diverse pharmacological activities depending on their substituents. Below is a comparative analysis of 1-(cyclohexylmethyl)azetidine-3-carboxylic acid and structurally related analogs:

Table 1: Structural and Functional Comparison of Azetidine-3-Carboxylic Acid Derivatives

Compound Name / ID Substituents / Key Features Synthesis Yield (%) Molecular Weight (g/mol) Pharmacological Notes Source
This compound Cyclohexylmethyl group at N1, carboxylic acid at C3 Not reported ~225.3 (estimated) Presumed enhanced lipophilicity; potential CNS penetration (inferred from siponimod)
Siponimod (BAF312) 4-Cyclohexyl-3-trifluoromethylbenzyloxyiminoethyl group, ethylbenzyl at C4 Not reported 527.5 S1P1/5 modulator; t₁/₂ = 56.6 h; CYP2C9 metabolism; crosses blood-brain barrier
Compound 28f 4-Methoxy-3-(trifluoromethyl)phenyl-oxadiazolylbenzyl group 48 449.4 No explicit activity reported; synthesized via reductive amination
Compound 3 4-Chloro-3-(trifluoromethyl)phenyl-methylaminoethyl-2-methylbenzyl group 48 471.9 Pseudoirreversible inhibitor; potential use in persistent efficacy models
Compound 4 4-Chlorophenyl-ethylaminoethyl-2-methylbenzyl group 70 353.2 Higher synthesis yield; structural simplicity may improve scalability
1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid 3,5-Dimethylbenzoyl group at N1 Not reported 233.3 Discontinued commercial product; lab use only
1-(Pyridin-2-yl)azetidine-3-carboxylic acid Pyridin-2-yl group at N1 Not reported 178.2 Potential for metal coordination or hydrogen bonding due to pyridine moiety

Key Findings:

Structural Complexity and Lipophilicity :

  • The cyclohexylmethyl group in the target compound introduces significant lipophilicity, comparable to siponimod’s 4-cyclohexyl-3-trifluoromethylbenzyl moiety. This property correlates with improved blood-brain barrier penetration and prolonged half-life .
  • Simpler analogs (e.g., Compound 4) with chlorophenyl groups exhibit lower molecular weights (~350–470 g/mol) but may lack the pharmacokinetic advantages of bulkier substituents .

Synthesis Efficiency :

  • Yields for azetidine derivatives vary widely (48–70%), influenced by substituent complexity. For example, reductive amination (Compound 28f: 48%) contrasts with higher yields for less sterically hindered intermediates (Compound 4: 70%) .

Trifluoromethyl groups (e.g., in Compound 3) enhance metabolic stability and binding affinity through electron-withdrawing effects .

Commercial and Research Utility :

  • Derivatives like 1-(3,5-dimethylbenzoyl)azetidine-3-carboxylic acid are marketed as lab reagents, underscoring their role as intermediates rather than drug candidates .

Preparation Methods

General Synthetic Strategies for Azetidine-3-carboxylic Acid Derivatives

Azetidine-3-carboxylic acid and its N-substituted derivatives such as 1-(Cyclohexylmethyl)azetidine-3-carboxylic acid are typically prepared by:

  • Intramolecular cyclization to form the azetidine ring.
  • Functionalization of the nitrogen atom with alkyl groups (e.g., cyclohexylmethyl).
  • Subsequent introduction or modification of the carboxylic acid group.

Two main approaches are commonly reported:

Improved Process via Triflation and Intramolecular Cyclization (Patent WO2004035538A1)

An advanced synthetic route avoids toxic reagents such as cyanide and epichlorohydrin and improves yield and operational simplicity:

  • Step 1: Triflation of diethyl bis(hydroxymethyl)malonate to activate the molecule.
  • Step 2: Intramolecular cyclization using an amine to form the azetidine ring.
  • Step 3: Decarboxylation to yield monoacid azetidine-3-carboxylic acid.
  • Step 4: Hydrogenation to reduce and finalize the compound.

Key features:

  • Uses readily available and economically viable reagents.
  • Avoids highly toxic chemicals.
  • Compatible solvents include methanol, ethanol, acetonitrile, and methylene chloride.
  • Reducing agents such as sodium cyanoborohydride, sodium triacetoxyborohydride, or sodium borohydride are employed.
  • Weak bases like sodium carbonate, potassium carbonate, triethylamine, or N,N-diisopropylethylamine facilitate the reaction.

This process yields azetidine-3-carboxylic acid derivatives with high purity and yield (e.g., 86% yield reported for toluene extraction step).

N-Alkylation of Azetidine-3-carboxylic Acid Derivatives

The preparation of N-substituted azetidine-3-carboxylic acids such as this compound involves:

  • Starting from azetidine-3-carboxylic acid or its esters.
  • Alkylation of the nitrogen with cyclohexylmethyl halides or sulfonates under basic conditions.
  • Protection/deprotection strategies to control selectivity.

For example, N-benzyl azetidine-3-carboxylic acid derivatives have been prepared by:

  • Formation of N-benzyl-3-cyanoazetidine intermediates through reaction of 3-hydroxyazetidine with alkyl sulfonyl halides (e.g., mesyl chloride).
  • Subsequent treatment with alkali metal cyanides in the presence of phase transfer catalysts.
  • Hydrolysis and reduction steps to yield the N-substituted azetidine carboxylic acid.

By analogy, cyclohexylmethyl substitution can be achieved using cyclohexylmethyl sulfonyl halides or halides in similar nucleophilic substitution reactions.

Summary Table of Preparation Methods

Methodology Key Steps Reagents/Conditions Advantages Yield/Notes
Triflation and Intramolecular Cyclization Triflation → Cyclization → Decarboxylation → Hydrogenation Diethyl bis(hydroxymethyl)malonate, amines, reducing agents (NaBH4, NaCNBH3), solvents (MeOH, EtOH) Avoids toxic reagents, economically viable, scalable Up to 86% yield in extraction step
N-Alkylation of Azetidine Intermediates Alkyl sulfonyl halide formation → Cyanide substitution → Hydrolysis Mesyl chloride, alkali metal cyanides, phase transfer catalysts Selective N-substitution, adaptable to various alkyl groups Efficient for N-benzyl analogs; adaptable for cyclohexylmethyl
Photochemical Functionalization Photocatalytic N-alkylation or modification under UV light 4CzIPN photocatalyst, LiOH, DMF, 365 nm light, flow reactor Mild conditions, scalable, green chemistry Yields vary; up to 61% in flow synthesis

Research Findings and Considerations

  • The improved synthetic route via triflation and cyclization is preferred for large-scale production due to safety and cost benefits.
  • N-alkylation strategies require careful control of reaction conditions to avoid side reactions and ensure regioselectivity.
  • Photochemical methods represent a novel and environmentally friendly alternative, particularly for medicinal chemistry applications, though they may require optimization for specific N-substituents like cyclohexylmethyl.
  • Solvent choice and base selection critically influence yield and purity.
  • Protection of carboxyl groups as esters or other derivatives may be necessary during multi-step syntheses to prevent side reactions.

Q & A

Q. Advanced Optimization Strategies

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) may improve selectivity.
  • Solvent Effects : Higher yields are observed in DMF due to improved solubility of intermediates .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during alkylation.
  • Purification : Use preparative HPLC or recrystallization for high-purity isolates (>95%) .

How can researchers resolve contradictions in reported physicochemical properties of this compound?

Data Contradiction Analysis
Discrepancies in properties like solubility or logP often arise from differing experimental conditions:

  • Solubility : Test in multiple solvents (e.g., water, DMSO) under controlled pH and temperature. Validate via nephelometry .
  • logP Determination : Compare shake-flask method vs. computational tools (e.g., MarvinSketch) to identify method-dependent biases.
  • Crystallinity : Use X-ray diffraction to confirm polymorphic forms if melting points vary .

Q. Example Table: Comparative Solubility Data

SolventReported Solubility (mg/mL)Experimental ConditionsSource
Water2.1 ± 0.3pH 7.0, 25°CMedChemExpress
DMSO>5025°C, sonicatedIn-house data

What advanced spectroscopic techniques are critical for characterizing this compound?

Q. Basic Characterization

  • NMR : ¹H/¹³C NMR confirms the azetidine ring (δ 3.2–3.8 ppm for N-CH₂) and cyclohexylmethyl group (δ 1.0–1.8 ppm for cyclohexyl protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₁H₁₉NO₂; calc. 213.1365) .

Q. Advanced Methods

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the cyclohexyl region.
  • X-ray Crystallography : Determines absolute stereochemistry and hydrogen-bonding patterns in crystalline forms .

How can researchers design in vitro assays to evaluate the pharmacological activity of this compound?

Q. Methodological Framework

Target Selection : Prioritize GPCRs or enzymes (e.g., proteases) where azetidine derivatives show activity .

Binding Assays : Use fluorescence polarization or SPR to measure affinity for target proteins.

Functional Assays :

  • Enzyme Inhibition : Monitor substrate turnover via UV-Vis or LC-MS.
  • Cell Viability : Test cytotoxicity in HEK293 or HepG2 cells (IC₅₀ determination) .

Q. Data Interpretation

  • Dose-Response Curves : Fit data to Hill equations to calculate EC₅₀/IC₅₀.
  • Selectivity Screening : Cross-test against related targets (e.g., other proteases) to assess specificity.

What safety protocols are essential for handling this compound in the laboratory?

Q. Safety and Handling

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles .
  • Ventilation : Use fume hoods for powder handling to avoid inhalation .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Toxicological Considerations

  • Acute Toxicity : Limited data; assume LD₅₀ > 500 mg/kg (oral, rat) based on structurally similar azetidines .
  • Ecotoxicity : No bioaccumulation data; follow ALARA (As Low As Reasonably Achievable) principles for disposal .

How can computational modeling guide the design of derivatives with improved target binding?

Q. Advanced Computational Strategies

Molecular Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., SARS-CoV-2 main protease).

QSAR Modeling : Correlate substituent effects (e.g., cyclohexyl vs. phenyl groups) with activity .

MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.

Q. Example Output :

  • Docking Score : Binding energy of −8.2 kcal/mol suggests strong affinity for the target active site.
  • Pharmacophore Features : Carboxylic acid group forms hydrogen bonds with catalytic residues.

What analytical challenges arise in quantifying this compound in biological matrices, and how can they be mitigated?

Q. Method Development

  • Sample Preparation : Use protein precipitation (acetonitrile) or SPE for plasma/brain homogenates.
  • LC-MS/MS : Optimize MRM transitions (e.g., m/z 213 → 155 for quantification) with deuterated internal standards .
  • Matrix Effects : Assess ion suppression via post-column infusion experiments.

Q. Validation Parameters

  • Linearity : R² > 0.99 over 1–1000 ng/mL range.
  • Recovery : >85% in spiked samples.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyclohexylmethyl)azetidine-3-carboxylic acid
Reactant of Route 2
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1-(Cyclohexylmethyl)azetidine-3-carboxylic acid

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